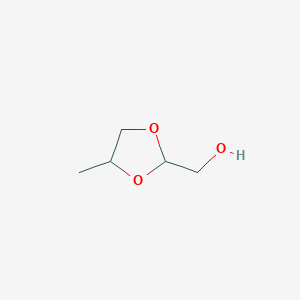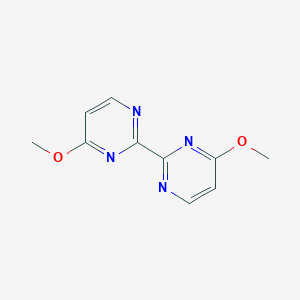
4,4'-Dimethoxy-2,2'-bipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethoxy-2,2’-bipyrimidine is an organic compound with the molecular formula C12H12N2O2 It is a derivative of bipyrimidine, characterized by the presence of two methoxy groups attached to the 4 and 4’ positions of the bipyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’-bipyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethoxy-2,2’-bipyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted bipyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethoxy-2,2’-bipyrimidine has several scientific research applications, including:
Biology: The compound’s ability to form complexes with metals can be utilized in biological studies, particularly in understanding metal-protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethoxy-2,2’-bipyrimidine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,4’-Dimethyl-2,2’-dipyridyl: Another related compound with methyl groups instead of methoxy groups.
Uniqueness
4,4’-Dimethoxy-2,2’-bipyrimidine is unique due to its specific substitution pattern and the presence of the bipyrimidine core. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
126126-59-8 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-methoxy-2-(4-methoxypyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4O2/c1-15-7-3-5-11-9(13-7)10-12-6-4-8(14-10)16-2/h3-6H,1-2H3 |
InChI-Schlüssel |
UWNMELRNHXKIKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1)C2=NC=CC(=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


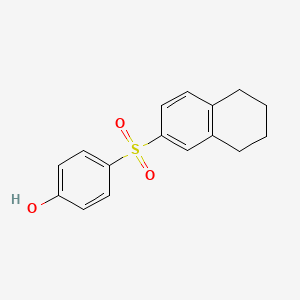
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
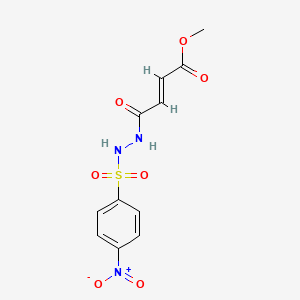
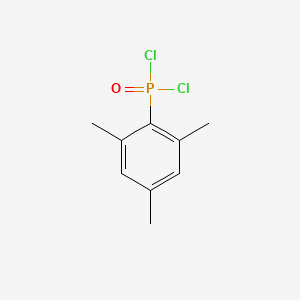
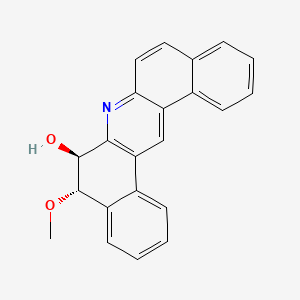
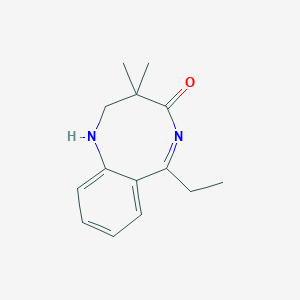

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)

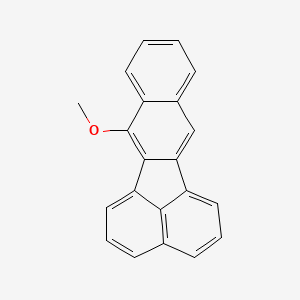

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
